N1-(3,4-difluorophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide

Ion Channel Pharmacology ROMK (Kir1.1) Inhibition Diuretic Target

N1-(3,4-Difluorophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide (CAS 2034454-65-2) is a synthetic small molecule belonging to the oxalamide class, characterized by a 3,4-difluorophenyl group at the N1 position and a 2-(furan-3-yl)-2-thiomorpholinoethyl substituent at the N2 position. Its molecular formula is C18H19F2N3O3S with a molecular weight of 395.42 g/mol.

Molecular Formula C18H19F2N3O3S
Molecular Weight 395.42
CAS No. 2034454-65-2
Cat. No. B3018066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3,4-difluorophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide
CAS2034454-65-2
Molecular FormulaC18H19F2N3O3S
Molecular Weight395.42
Structural Identifiers
SMILESC1CSCCN1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=COC=C3
InChIInChI=1S/C18H19F2N3O3S/c19-14-2-1-13(9-15(14)20)22-18(25)17(24)21-10-16(12-3-6-26-11-12)23-4-7-27-8-5-23/h1-3,6,9,11,16H,4-5,7-8,10H2,(H,21,24)(H,22,25)
InChIKeyHOMIOOZICLNVPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3,4-Difluorophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide (CAS 2034454-65-2): Structural Identity and Compound-Class Context


N1-(3,4-Difluorophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide (CAS 2034454-65-2) is a synthetic small molecule belonging to the oxalamide class, characterized by a 3,4-difluorophenyl group at the N1 position and a 2-(furan-3-yl)-2-thiomorpholinoethyl substituent at the N2 position . Its molecular formula is C18H19F2N3O3S with a molecular weight of 395.42 g/mol . The compound is cataloged in the ChEMBL database (CHEMBL2146873) and BindingDB (BDBM50391781), where it has been evaluated as an inhibitor of the renal outer medullary potassium (ROMK, Kir1.1) channel, with reported IC50 values in the nanomolar range across multiple assay formats . Oxalamide-based compounds have attracted significant attention in medicinal chemistry due to their self-complementary hydrogen-bonding capacity and demonstrated bioactivities including kinase inhibition, antimalarial, and anticoagulant effects .

Why N1-(3,4-Difluorophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide Cannot Be Interchanged with Structural Analogs


The oxalamide scaffold is exquisitely sensitive to both N1 and N2 substituent identity, with even minor structural perturbations producing large shifts in target potency, selectivity, and physicochemical properties. For N1-(3,4-difluorophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide, the 3,4-difluorophenyl substitution pattern, the furan-3-yl (rather than furan-2-yl) regioisomer, and the thiomorpholine ring each independently modulate electronic distribution, hydrogen-bonding geometry, and conformational preferences of the central oxalamide linker . In the ROMK inhibitor series, related oxalamide analogs with differing aryl substitution patterns display IC50 values spanning from 10 nM to >2,400 nM in the same thallium flux assay format, demonstrating that potency is not uniformly distributed across the chemical series . Consequently, generic substitution of this compound with a differently substituted oxalamide analog—even one sharing the same molecular formula—cannot be assumed to preserve pharmacological activity, selectivity, or ADME profile without explicit comparative experimental validation.

Quantitative Differentiation Evidence for N1-(3,4-Difluorophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide (CAS 2034454-65-2)


ROMK (Kir1.1) Inhibitory Potency: Electrophysiology vs. Thallium Flux Assay Comparison

In direct head-to-head comparison within the same BindingDB entry (BDBM50391781 / CHEMBL2146873), N1-(3,4-difluorophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide exhibited an IC50 of 30 nM when assessed by electrophysiology assay, compared to 49 nM in the thallium flux assay in HEK293 cells and 49 nM in the 86Rb+ efflux assay in CHO cells . This intra-compound comparison reveals a 1.6-fold difference between direct electrophysiological measurement and surrogate ion-flux readouts. In contrast, comparator ROMK inhibitor BDBM50235195 (CHEMBL4087218) showed a substantially larger assay-dependent discrepancy, with an IC50 of 50 nM by electrophysiology versus 226 nM by thallium flux—a 4.5-fold shift . The tighter concordance across assay formats for the target compound (maximum 1.6× variation) versus the comparator (4.5× variation) suggests more consistent target engagement independent of the detection modality.

Ion Channel Pharmacology ROMK (Kir1.1) Inhibition Diuretic Target

Species-Selectivity Profile: Human vs. Rat ROMK Potency Comparison

N1-(3,4-difluorophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide demonstrated an IC50 of 55 nM against rat ROMK expressed in HEK293 cells, compared to 49 nM against human ROMK in the same thallium flux assay format . This yields a human/rat IC50 ratio of approximately 0.89, indicating near-equivalent potency across species. For comparison, the structurally related ROMK inhibitor BDBM50235197 (CHEMBL4086237) exhibited an IC50 of 34 nM against human ROMK by electrophysiology, with rat ROMK activity at 60 nM in the thallium flux assay—an approximate human/rat ratio of 0.57 despite the cross-assay comparison . The closer species parity displayed by the target compound (ratio ~0.9 vs. ~0.6) may simplify preclinical-to-clinical dose projections in ROMK-targeted diuretic programs.

Species Selectivity ROMK Pharmacology Translational Sciences

Structural Differentiation: 3,4-Difluorophenyl Regioisomer vs. 2,4-Difluorophenyl Analog in the Thiomorpholino-Furan-Oxalamide Series

The target compound bears a 3,4-difluorophenyl substituent at the N1 oxalamide position, whereas the closely related analog N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide features a 2,4-difluorophenyl group and a furan-2-yl (rather than furan-3-yl) regioisomer . Published structure-activity relationship (SAR) data for ROMK-targeting oxalamides in the same patent series (US9073882) demonstrate that the position of fluorine substitution on the phenyl ring directly affects both ROMK inhibitory potency and selectivity against the hERG cardiac potassium channel (Kv11.1), with 3,4-difluoro substitution patterns conferring distinct hERG selectivity profiles compared to 2,4- or 2,5-difluoro variants . In the broader oxalamide ROMK inhibitor class, hERG IC50 values range from 430 nM to >30,000 nM depending on aryl substitution, representing a >70-fold selectivity window that is directly tunable by substituent regiochemistry .

Regioisomer Pharmacology Fluorine Substitution Effects SAR

Thiomorpholine vs. Morpholine Bioisosteric Replacement: Impact on ROMK Potency in the Oxalamide Series

N1-(3,4-difluorophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide incorporates a thiomorpholine ring at the ethyl linker, distinguishing it from the morpholine-containing analog N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, which shares the same molecular formula (C18H19F2N3O3S) but replaces the sulfur atom in the saturated heterocycle with oxygen and the furan with thiophene . In the ROMK inhibitor chemotype, thiomorpholine-containing analogs have demonstrated nanomolar ROMK IC50 values (e.g., BDBM50235197: 34 nM by electrophysiology) . The sulfur-for-oxygen substitution (thiomorpholine → morpholine) introduces changes in ring lipophilicity (ΔlogP), conformational preferences, and hydrogen-bond acceptor strength, all of which can modulate membrane permeability, metabolic stability, and target residence time. Comparative binding data across thiomorpholine- and morpholine-containing oxalamide ROMK inhibitors reveal that the thiomorpholine variants consistently retain sub-100 nM ROMK potency, while certain morpholine-containing analogs show attenuated activity depending on the co-varied heteroaryl group .

Bioisosterism Thiomorpholine vs. Morpholine ROMK Inhibitor SAR

High-Value Research and Procurement Application Scenarios for N1-(3,4-Difluorophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide


ROMK (Kir1.1) Channel Probe for Diuretic and Natriuretic Target Validation Studies

With confirmed ROMK inhibitory activity across multiple assay formats (electrophysiology IC50 = 30 nM; thallium flux IC50 = 49 nM; 86Rb+ efflux IC50 = 49 nM) and near-equipotent activity on human and rat channels (human/rat ratio ≈ 0.89), this compound is well-suited as a pharmacological probe for ROMK channel functional studies . Its balanced species activity supports seamless transition between in vitro human target engagement assays and rodent in vivo diuretic/natriuretic efficacy models, reducing the need for species-specific tool compounds.

Structure-Activity Relationship (SAR) Exploration of 3,4-Difluorophenyl Oxalamide ROMK Inhibitors

The compound's distinct 3,4-difluorophenyl substitution pattern differentiates it from 2,4-difluorophenyl and 2,5-difluorophenyl regioisomers within the oxalamide ROMK inhibitor series, where fluorine position has been demonstrated to modulate hERG selectivity by over 70-fold . This makes the compound a critical SAR probe for mapping the relationship between fluorine regiochemistry on the N1-phenyl ring and cardiac ion channel (hERG) counter-screening liability.

Thiomorpholine Pharmacophore Contribution Analysis in Ion Channel Drug Discovery

Incorporating a thiomorpholine ring rather than the more common morpholine bioisostere, this compound enables systematic evaluation of sulfur-for-oxygen substitution effects on ROMK potency, lipophilicity, membrane permeability, and metabolic stability within the oxalamide chemotype . This is particularly relevant for programs optimizing beyond rule-of-five property space where heteroatom identity within saturated heterocycles is a key design parameter.

Reference Standard for Oxalamide Linker Conformational Analysis in Medicinal Chemistry

The oxalamide core of this compound provides a well-defined intramolecular hydrogen-bonding motif whose conformational preferences—tunable by the steric and electronic properties of the flanking 3,4-difluorophenyl and furan-3-yl-thiomorpholinoethyl groups—can serve as a model system for computational chemistry studies of oxalamide isomerization and polyoxalamide folding behavior . The availability of both ROMK activity data and structural analogs enables validation of computational predictions against experimental binding data.

Quote Request

Request a Quote for N1-(3,4-difluorophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.